3,3-ジメチル-6-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)インドリン-2-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

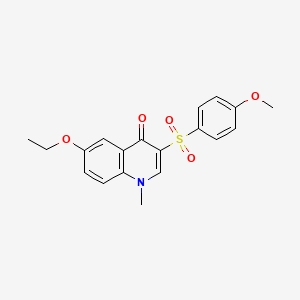

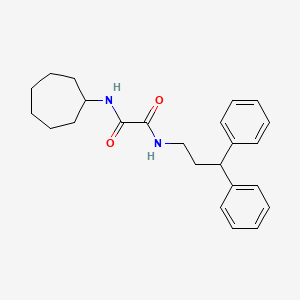

“3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one” is a chemical compound with the molecular formula C15H21BN2O3 . It is a significant intermediate in the synthesis of various chemical derivatives .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, is acquired through two substitution reactions .Molecular Structure Analysis

The molecular structure of this compound consists of a core indolin-2-one structure with a 3,3-dimethyl substitution and a 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substitution . The molecular weight of the compound is 288.15 .Chemical Reactions Analysis

While specific chemical reactions involving “3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one” are not available, similar compounds such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been used in various reactions. These include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate, and hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .科学的研究の応用

ボリル化反応

概要

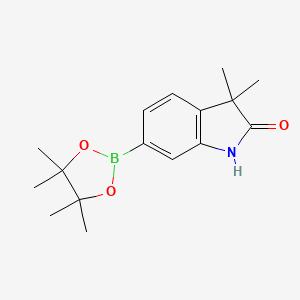

3,3-ジメチル-6-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)インドリン-2-オン: (CAS # 2416918-25-5)は、インドリノンコアとジオキサボロラン基の両方を含む興味深い構造を持つ化合物です。研究者らは、この化合物にいくつかのエキサイティングな用途を見出しました。

用途

- この化合物は、ボリル化反応の貴重な試薬として役立ちます。具体的には、アルキルベンゼンのベンジル位C-H結合を官能化するために使用できます。 得られるピナコールベンジルボロン酸エステル生成物は、有機合成と医薬品化学に用途があります .

- ヒドロボリル化反応は、有機合成において不可欠です。3,3-ジメチル-6-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)インドリン-2-オンは、ヒドロボリル化プロセスに関与し、アルキンとアルケンへのホウ素の選択的付加を可能にします。 これらのボリル化された化合物は、さらにさまざまな官能基に変換することができます .

ベンジル位C-H結合のボリル化:

アルキンとアルケンのヒドロボリル化:

関連化合物

4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン(CAS # 24388-23-6)

- この化合物は、4,4,5,5-テトラメチル-2-フェニル-1,3,2-ジオキサボロランとしても知られており、ターゲット化合物と構造的類似性を共有しています。 それはボリル化反応やその他の合成プロセスに用途があります .

N,N-ジメチル-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)アニリン

- 関連する化合物、N,N-ジメチル-4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)アニリンは、さまざまな化学変換に使用されます。 その独特の構造により、有機合成において多様な反応性を実現します .

生化学分析

Biochemical Properties

The compound plays a role in several biochemical reactions. It is involved in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . The compound interacts with various enzymes and proteins during these reactions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It is known to participate in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates

特性

IUPAC Name |

3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO3/c1-14(2)11-8-7-10(9-12(11)18-13(14)19)17-20-15(3,4)16(5,6)21-17/h7-9H,1-6H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJDCWIXXIXHNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(C(=O)N3)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2402889.png)

![Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2402896.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2402898.png)

![4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B2402901.png)

![N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2402905.png)

![N-Benzylspiro[3.5]nonan-5-amine](/img/structure/B2402908.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2402909.png)